molecular formula C13H20ClN B1431773 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride CAS No. 56327-27-6

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B1431773
CAS No.: 56327-27-6
M. Wt: 225.76 g/mol
InChI Key: NSDGXHHOIBQACL-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative characterized by a methyl and phenyl group at the 4-position of the cyclohexane ring, with an amine group at the 1-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for research in neurological disorders . The compound’s structural uniqueness lies in its substitution pattern, which allows it to modulate neurotransmitter systems by interacting with receptors involved in synaptic signaling .

Properties

IUPAC Name

4-methyl-4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDGXHHOIBQACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted amines.

Scientific Research Applications

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies related to neurotransmitter systems and receptor binding assays.

    Medicine: As a potential therapeutic agent in the development of drugs targeting neurological disorders.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound may exert its effects by binding to receptor sites, altering receptor conformation, and influencing downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₃H₂₀ClN (based on CID 12230279) .
  • SMILES : CC1(CCC(CC1)N)C2=CC=CC=C2.Cl .
  • Molecular Weight : 209.76 g/mol (calculated from formula).

The pharmacological and chemical properties of 4-methyl-4-phenylcyclohexan-1-amine hydrochloride are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Key Differences
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride Methyl and phenyl groups at 4-position; amine at 1-position. Modulates CNS receptors; potential in neurological disorder therapy. Unique substitution pattern enhances receptor interaction and solubility .
3-Methyl-5-phenylcyclohexan-1-amine Methyl at 3-position, phenyl at 5-position. Exhibits CNS activity but with lower receptor specificity. Altered substituent positions reduce binding affinity .
4-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride Fluorine atom on phenyl ring. Enhanced lipophilicity; better blood-brain barrier penetration. Fluorine increases metabolic stability and target engagement .
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride Sulfanyl linkage to para-methylphenyl group. Broader reactivity due to sulfur atom; potential in enzyme inhibition. Sulfanyl group introduces redox-sensitive properties .
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride Chlorophenylmethyl group at 2-position. Higher potency in receptor binding due to chlorine’s electronegativity. Chlorine enhances electrostatic interactions with targets .
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride Difluoromethyl group at 4-position. Improved pharmacokinetics via fluorine’s electron-withdrawing effects. Difluoromethyl group alters polarity and metabolic pathways .
Key Findings from Comparative Studies :

Substituent Position and Activity :

  • The 4-methyl-4-phenyl substitution in the target compound optimizes steric and electronic interactions with CNS receptors, unlike 3-methyl-5-phenyl derivatives, which exhibit reduced specificity .
  • Fluorine or chlorine substituents (e.g., in 4-fluorophenyl or chlorophenylmethyl analogs) enhance lipophilicity and target binding but may alter metabolic stability .

Functional Group Impact :

  • Sulfanyl-containing analogs (e.g., 4-[(4-methylphenyl)sulfanyl]cyclohexan-1-amine) show distinct reactivity due to sulfur’s nucleophilicity, making them candidates for redox-active drug design .
  • Hydrochloride salts universally improve aqueous solubility compared to free base forms, critical for in vivo applications .

Pharmacological Implications: The target compound’s methyl-phenyl synergy balances lipophilicity and steric bulk, enabling effective blood-brain barrier crossing without excessive hydrophobicity .

Biological Activity

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves three major steps:

  • Formation of Cyclohexanone Derivative : This is achieved through a Friedel-Crafts alkylation reaction.
  • Reductive Amination : The cyclohexanone derivative undergoes reductive amination with an appropriate amine to yield 4-Methyl-4-phenylcyclohexan-1-amine.
  • Hydrochloride Salt Formation : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for biological applications.

The biological activity of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It modulates the activity of various receptors and enzymes involved in neurotransmission, potentially impacting several neurological pathways:

  • Receptor Binding : The compound may bind to specific receptor sites, altering their conformation and influencing downstream signaling pathways.
  • Neurotransmitter Modulation : It has been suggested that this compound may affect dopamine and norepinephrine systems, which are critical in mood regulation and cognitive function .

Pharmacological Effects

Research indicates that 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride exhibits several pharmacological effects:

  • Cognitive Enhancement : Some studies suggest potential benefits in enhancing cognitive functions, possibly through dopaminergic pathways.
  • Mood Stabilization : Its interaction with neurotransmitter systems might provide therapeutic effects in mood disorders.
  • Neuroprotective Effects : Preliminary findings indicate a potential role in protecting neurons from damage associated with neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methyl-4-phenylcyclohexan-1-amineParent compound without hydrochlorideModerate receptor activity
N-Methyl-4-phenylcyclohexan-1-amineAdditional methyl group on nitrogenEnhanced receptor binding
4-(Trifluoromethyl)phenylcyclohexanamineFluorinated phenyl groupAltered pharmacokinetics

The hydrochloride form enhances solubility and stability, making it particularly suitable for biological studies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neurotransmitter Interaction Study : A study examined the binding affinity of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride to dopamine receptors, revealing significant modulation of receptor activity that could lead to enhanced cognitive performance in animal models .
  • Mood Disorder Treatment Trial : Clinical trials assessed the efficacy of this compound in treating mood disorders, showing promising results in reducing depressive symptoms compared to placebo groups .
  • Neuroprotective Mechanism Investigation : Research focused on the compound's ability to protect neurons from oxidative stress indicated a potential mechanism involving antioxidant properties, suggesting further exploration for neurodegenerative disease therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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